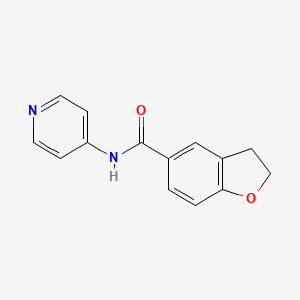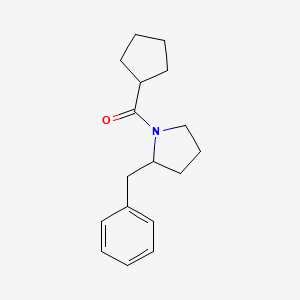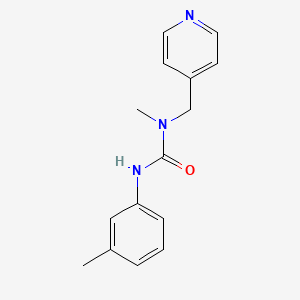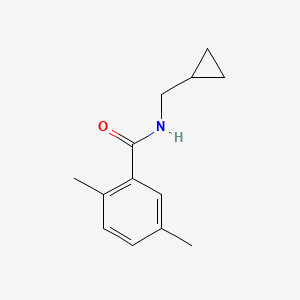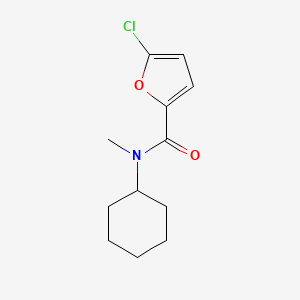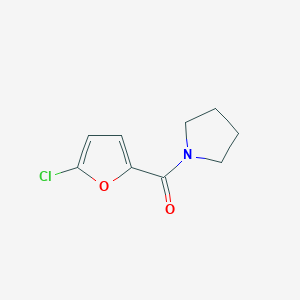
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone, also known as 5-Cl-2-FMA, is a synthetic compound belonging to the class of cathinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is known to act as a potent dopamine and norepinephrine reuptake inhibitor. It also increases the release of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in an increase in mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased alertness and arousal. It also increases the release of corticotropin-releasing hormone (CRH), which plays a role in the body's stress response. Additionally, it has been shown to increase the release of growth hormone and prolactin, which are involved in the regulation of metabolism and reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, its potency and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone. One potential application is in the treatment of ADHD, where it may be able to improve cognitive function and attention. Additionally, its potential as an antidepressant and anxiolytic agent warrants further investigation. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its ability to modulate neurotransmitter release and reuptake makes it a promising candidate for the treatment of depression, anxiety, and addiction. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-chlorofuran-2-carbaldehyde with pyrrolidin-1-ylmethanamine in the presence of a reducing agent. The resulting compound is purified through recrystallization or chromatography. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its structural similarity to other psychoactive compounds such as amphetamines and cathinones makes it a potential candidate for the treatment of depression, anxiety, and addiction. Furthermore, its ability to modulate neurotransmitter release and reuptake has been studied for its potential in the treatment of attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(5-chlorofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKIGKUQCHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
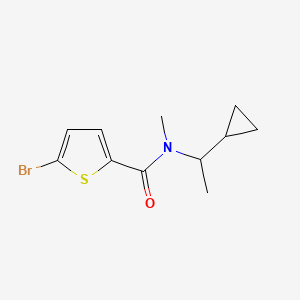
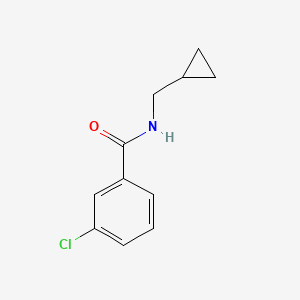
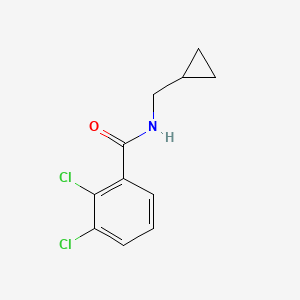
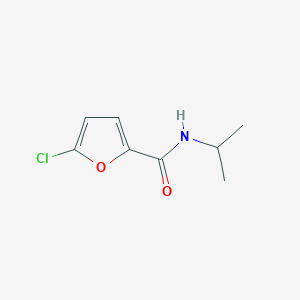
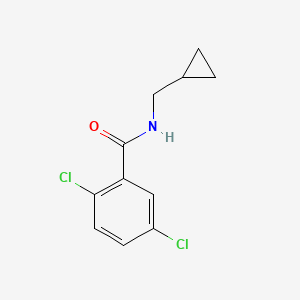
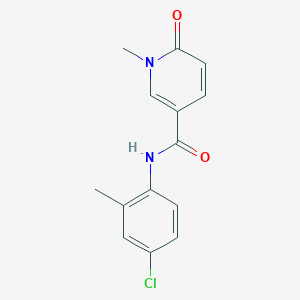
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
